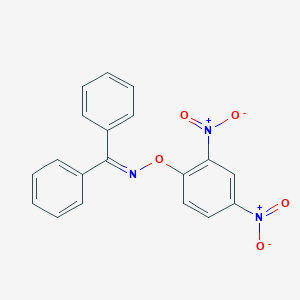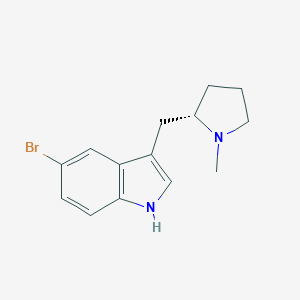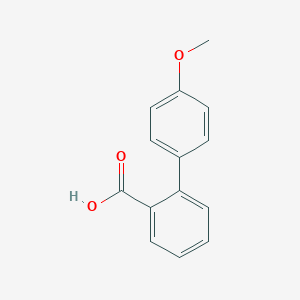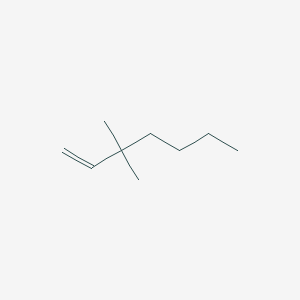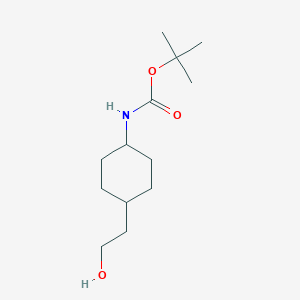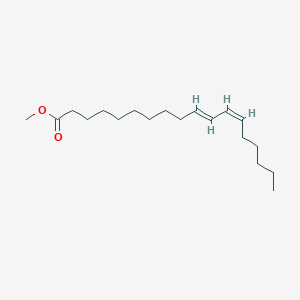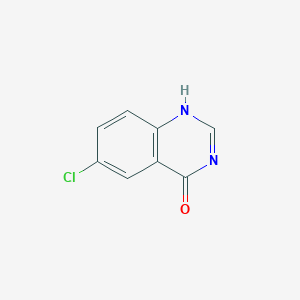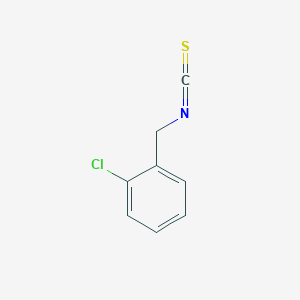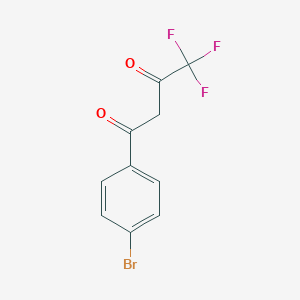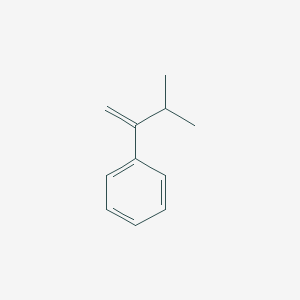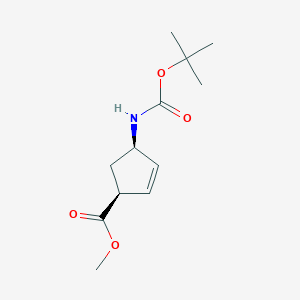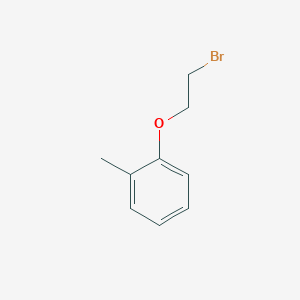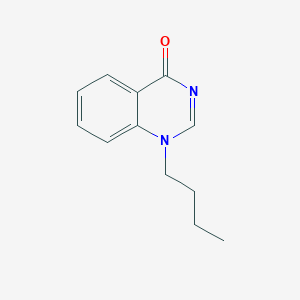
1-Butylquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazoline family. It has been studied extensively due to its potential applications in medicinal chemistry. The compound has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 1-Butylquinazolin-4(1H)-one is not fully understood. However, it has been proposed that the compound exerts its anti-cancer activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the growth of cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. The anti-inflammatory and anti-microbial properties of the compound may be due to its ability to inhibit the production of pro-inflammatory cytokines and the growth of microorganisms.
Efectos Bioquímicos Y Fisiológicos
1-Butylquinazolin-4(1H)-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the activity of certain enzymes involved in cell proliferation, such as topoisomerase II and protein kinase C. The anti-inflammatory and anti-microbial properties of the compound may be due to its ability to inhibit the production of pro-inflammatory cytokines and the growth of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Butylquinazolin-4(1H)-one in lab experiments is its potential as a lead compound for the development of new anti-cancer, anti-inflammatory, and anti-microbial drugs. The compound has been found to exhibit potent biological activities, making it an attractive target for drug development. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
For the study of 1-Butylquinazolin-4(1H)-one include the development of more efficient synthesis methods to improve the yield and purity of the compound. Further studies are also needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. In addition, the development of new derivatives of the compound with improved biological activities and pharmacokinetic properties is an important area of future research.
Métodos De Síntesis
1-Butylquinazolin-4(1H)-one can be synthesized by various methods, including the reaction of anthranilic acid with butylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. Another method involves the reaction of anthranilic acid with butyl isocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
1-Butylquinazolin-4(1H)-one has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to exhibit anti-inflammatory and anti-microbial properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Propiedades
Número CAS |
16347-94-7 |
|---|---|
Nombre del producto |
1-Butylquinazolin-4(1H)-one |
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-butylquinazolin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-2-3-8-14-9-13-12(15)10-6-4-5-7-11(10)14/h4-7,9H,2-3,8H2,1H3 |
Clave InChI |
XEVUOWUIRWUKFT-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC(=O)C2=CC=CC=C21 |
SMILES canónico |
CCCCN1C=NC(=O)C2=CC=CC=C21 |
Otros números CAS |
16347-94-7 |
Sinónimos |
1-Butylquinazolin-4(1H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



